molecular formula C21H11F4N7S B10960845 13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10960845
M. Wt: 469.4 g/mol
InChI Key: XQFJBPBINAQRNE-UHFFFAOYSA-N
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Description

The compound 13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic molecule characterized by its unique structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, including the formation of the pyrazole ring, the introduction of difluoromethyl groups, and the construction of the tetracyclic core. The reaction conditions typically require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: is unique due to its complex structure, which includes multiple rings and functional groups

Properties

Molecular Formula

C21H11F4N7S

Molecular Weight

469.4 g/mol

IUPAC Name

13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C21H11F4N7S/c22-17(23)12-8-11(10-4-2-1-3-5-10)14-15-16(33-20(14)28-12)19-29-18(30-31(19)9-26-15)13-6-7-27-32(13)21(24)25/h1-9,17,21H

InChI Key

XQFJBPBINAQRNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C5=NC(=NN5C=N4)C6=CC=NN6C(F)F)C(F)F

Origin of Product

United States

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